molecular formula C61H95F5N22O15 B561552 [(pF)Phe4]nociceptin(1-13)NH2 CAS No. 380620-88-2

[(pF)Phe4]nociceptin(1-13)NH2

Numéro de catalogue B561552
Numéro CAS: 380620-88-2
Poids moléculaire: 1471.562
Clé InChI: WLVWYHYEULRQHK-OSTVPBBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(pF)Phe4]nociceptin(1-13)NH2 is a highly potent and selective NOP receptor (OP4) agonist, with a pKi of 10.68 and a pEC50 of 9.31 . It displays high selectivity over δ, κ, and μ opioid receptors (>3000 fold) .


Synthesis Analysis

A total of 32 compounds were prepared to investigate the functional role of Phe4 in NC (1−13)-NH2, the minimal sequence maintaining the same activity as the natural peptide nociceptin . These compounds could be divided into three series in which Phe4 was replaced with residues that would (i) alter aromaticity or side chain length, (ii) introduce steric constraint, and (iii) modify the phenyl ring .


Molecular Structure Analysis

The molecular formula of [(pF)Phe4]nociceptin(1-13)NH2 is C61H95F5N22O15 . The molecular weight is 1471.5 g/mol . The InChIKey is WLVWYHYEULRQHK-OSTVPBBHSA-N .


Chemical Reactions Analysis

In the study of the Phe4 residue of nociceptin (1−13)-NH2, it was found that all compounds of the first and second series were inactive or very weak with the exception of [N(CH3)Phe4]NC(1−13)-NH2, which was only 3-fold less potent than NC(1−13)-NH2 .


Physical And Chemical Properties Analysis

The molecular formula of [(pF)Phe4]nociceptin(1-13)NH2 is C61H95F5N22O15 . The molecular weight is 1471.5 g/mol . The InChIKey is WLVWYHYEULRQHK-OSTVPBBHSA-N .

Applications De Recherche Scientifique

  • [(pF)Phe4]nociceptin(1-13)NH2 has been identified as a highly potent agonist of the nociceptin/orphanin FQ (N/OFQ) receptor. It demonstrates enhanced potency and long-lasting effects in vivo, suggesting potential therapeutic applications (Calo’ et al., 2005).

  • In structure-activity studies, the Phe(4) residue in nociceptin(1-13)-NH(2) was found to be crucial for its biological activity. Modifications to the Phe(4) residue, such as the introduction of a fluorine atom, resulted in compounds with higher, equal, or lower potencies than nociceptin(1-13)-NH(2). The compound [(pF)Phe(4)]nociceptin(1-13)-NH(2) demonstrated increased activity, highlighting the importance of the Phe(4) residue in receptor interactions (Guerrini et al., 2001).

  • Research has shown that the compound [(pF)Phe4,Arg14,Lys15]N/OFQ-NH2, a derivative of [(pF)Phe4]nociceptin(1-13)NH2, behaves as a highly potent and selective agonist at the NOP receptor, suggesting its potential use as a pharmacological tool for exploring the role of the N/OFQ-NOP system in health and disease (Carrá et al., 2005).

  • Further studies indicated that modifications such as the insertion of fluorine into Phe(4) or adding additional basic amino acids like Arg(14)-Lys(15) generated potent agonists. These findings underscore the potential of modifying nociceptin peptide sequences for enhancing receptor affinity and potency (Guerrini et al., 2005).

Propriétés

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H95F5N22O15/c1-29(80-42(92)27-79-59(103)49(31(3)90)88-57(101)39(24-33-44(62)46(64)48(66)47(65)45(33)63)82-43(93)26-77-41(91)25-78-53(97)34(69)23-32-13-5-4-6-14-32)51(95)84-38(18-12-22-76-61(73)74)55(99)86-36(16-8-10-20-68)56(100)87-40(28-89)58(102)81-30(2)52(96)85-37(17-11-21-75-60(71)72)54(98)83-35(50(70)94)15-7-9-19-67/h4-6,13-14,29-31,34-40,49,89-90H,7-12,15-28,67-69H2,1-3H3,(H2,70,94)(H,77,91)(H,78,97)(H,79,103)(H,80,92)(H,81,102)(H,82,93)(H,83,98)(H,84,95)(H,85,96)(H,86,99)(H,87,100)(H,88,101)(H4,71,72,75)(H4,73,74,76)/t29-,30-,31+,34-,35-,36-,37-,38-,39-,40-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVWYHYEULRQHK-OSTVPBBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H95F5N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(pF)Phe4]nociceptin(1-13)NH2

Citations

For This Compound
3
Citations
M Miwa, C Shinki, S Uchida, M Hiramatsu - European journal of …, 2009 - Elsevier
Nociceptin, also known as orphanin FQ, binds to opioid receptor like-1 (NOP) receptors. Nociceptin and NOP receptor play important roles in several physiological functions in the …
Number of citations: 3 www.sciencedirect.com
S Tariq, SM Nurulain, K Tekes, E Adeghate - Peptides, 2013 - Elsevier
Nociceptin and nocistatin are endogenous ligands of G protein coupled receptor family. Numerous techniques have been used to study the diverse parameters including, localization, …
Number of citations: 12 www.sciencedirect.com
HE Murray, SR McArthur - ncbi.nlm.nih.gov
HVO Carswell*, SJ Groves, E. Jardine, CA Hamilton & A. Dominiczak Department of Medicine and Therapeutics and* Wellcome Surgical Institute, University ofGlasgow, Glasgow …
Number of citations: 0 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.